molecular formula C8H12N2O2 B3045855 methyl 1-isopropyl-1H-imidazole-4-carboxylate CAS No. 1150618-50-0

methyl 1-isopropyl-1H-imidazole-4-carboxylate

Cat. No. B3045855
CAS RN: 1150618-50-0
M. Wt: 168.19 g/mol
InChI Key: FPISVJZHEXEKFZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions, including as a starting material in the synthesis of other compounds .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It has an average mass of 126.113 Da and a monoisotopic mass of 126.042931 Da .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are used .

Safety and Hazards

Safety data for specific imidazole compounds can vary. For example, ISOPROPYL 1H-IMIDAZOLE-1-CARBOXYLATE is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed .

Future Directions

Imidazole compounds continue to be a focus of research due to their wide range of biological activities and their potential use in the development of new drugs . Future research will likely continue to explore new synthesis methods and potential applications for these compounds .

properties

IUPAC Name

methyl 1-propan-2-ylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-4-7(9-5-10)8(11)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPISVJZHEXEKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609695
Record name Methyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150618-50-0
Record name Methyl 1-(1-methylethyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add sodium hydride (2.87 g, 71.7 mmol, 60% in mineral oil) portion-wise over 10 minutes to a cooled (0° C.) solution of 1H-imidazole-4-carboxylic acid methyl ester (6.03 g, 47.8 mmol) in dimethylformamide (150 ml). Remove the cooling bath and stir at room temperature for 4.5 hrs. Cool the mixture to 0° C. and add isopropyl iodide (8.94 g, 52.6 mmol) dropwise over 10 min. Remove the cooling bath and stir at room temperature for 20 hrs. Quench the mixture with saturated aqueous ammonium chloride and extract with ethyl acetate (3×). Wash the combined extracts with brine, dry over sodium sulfate, filter and concentrate under reduced pressure to give an oil. Purify the oil by flash chromatography (silica gel) eluting with 25% acetone/hexanes to provide the product as an oil (1.41 g, 8.4 mmol, 17% yield). M/S (m/z): 169 (M+H).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8.94 g
Type
reactant
Reaction Step Three
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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